![molecular formula C27H26N6O2S B2425208 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-mesitylacetamide CAS No. 902881-85-0](/img/structure/B2425208.png)
2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-mesitylacetamide
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Overview
Description
The compound is a complex organic molecule that contains an indole ring, a pteridine ring, and a mesityl group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pteridines are bicyclic compounds that consist of a pyrimidine ring fused to a pyrazine ring . Mesityl refers to the 1,3,5-trimethylbenzene group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole and pteridine rings are likely to contribute to the rigidity of the molecule, while the mesityl group could add bulkiness .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and pteridine rings, as well as the mesityl group. The indole ring is electron-rich and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Antiallergic Potential
The compound shows promise in the field of antiallergic agents. A study demonstrated the synthesis of related N-(pyridin-4-yl)-(indol-3-yl)alkylamides, highlighting their potential as novel antiallergic compounds. One such compound was significantly more potent than the reference antiallergic drug in various assays, including histamine release, IL-4 and IL-5 production tests, and in vivo antiallergic activity evaluations (Menciu et al., 1999).
Antimicrobial Activity
Several studies have synthesized compounds with similar structural features, exhibiting antimicrobial properties. For example, a study synthesized a series of 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazide and found these compounds to exhibit antimicrobial activity by the agar disc diffusion method (Muralikrishna et al., 2014).
Anticancer Activity
Compounds with a similar structure have been evaluated for their potential anticancer activity. A study synthesized N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds and assessed their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells, showing moderate cytotoxic effects (Nguyen et al., 2019).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of compounds with similar structural characteristics, further expanding the knowledge in this area. For instance, the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide and their antimicrobial activity screening was reported, contributing to the understanding of such compounds (Prasad, 2017).
Other Biological Evaluations
A range of studies have synthesized and evaluated similar compounds for various biological activities. This includes antimicrobial, analgesic, and anti-inflammatory activities, enhancing our understanding of the potential applications of these compounds (Anekal & Biradar, 2017).
Future Directions
properties
IUPAC Name |
2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S/c1-16-12-17(2)23(18(3)13-16)31-22(34)15-36-27-32-25-24(28-9-10-29-25)26(35)33(27)11-8-19-14-30-21-7-5-4-6-20(19)21/h4-7,9-10,12-14,30H,8,11,15H2,1-3H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKUTEULIBTDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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